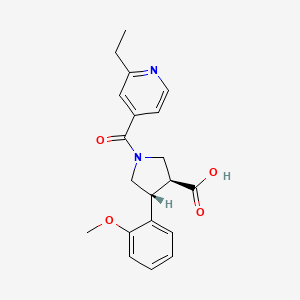

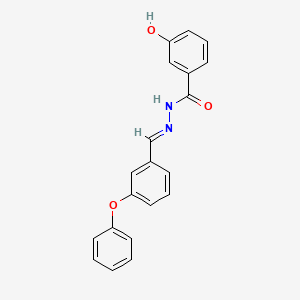

(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds related to pyrrolidine derivatives, methods like acylation of pyrrolidine-2,4-diones can be utilized to synthesize 3-acyltetramic acids, indicating a potential pathway for synthesizing complex pyrrolidine-based compounds (Jones et al., 1990). Additionally, the synthesis of beta-amino acid tethered to a pyrrolidin-2-one ring suggests a method for constructing pyrrolidine rings with specific functional groups (Menegazzo et al., 2006).

Molecular Structure Analysis

Molecular structure determination is essential for understanding the properties of a compound. Studies involving X-ray powder diffraction data for pyrrolidine and pyrazolopyridine derivatives offer insights into the molecular structure of these compounds, highlighting the importance of precise structural characterization in chemical research (Wang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can vary widely depending on the functional groups attached. The synthesis of pyrrolidine-2,3-dione derivatives from specific precursors sheds light on the reactivity of these compounds (Nguyen & Dai, 2023). Furthermore, the creation of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate through multi-component reactions illustrates the diverse chemical behavior and potential applications of pyrrolidine derivatives (Ahankar et al., 2021).

Physical Properties Analysis

Understanding the physical properties, such as melting points, solubility, and crystallinity, is crucial for the application of chemical compounds. Although specific studies on the physical properties of "(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid" were not found, research on related compounds can provide a foundational understanding of how molecular structure influences physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the molecular structure of the compound. Studies on the reactivity of pyrrolidine derivatives with various reagents can offer insights into the chemical behavior of similar compounds (Egawa et al., 1984).

Applications De Recherche Scientifique

Structural Characterisation and Synthesis

- The study of X-ray powder diffraction data for related compounds helps in understanding the crystal structure, which is crucial for the synthesis of anticoagulants like apixaban, demonstrating the importance of structural characterisation in drug development (Qing Wang et al., 2017).

- Synthesis and structural characterisation of beta-foldamers containing pyrrolidin-2-one rings reveal the potential for designing novel molecular structures with specific conformations, which could have applications in material science and nanotechnology (I. Menegazzo et al., 2006).

Antimicrobial and Antimycobacterial Activity

- Research on nicotinic acid hydrazide derivatives underscores the quest for new antimicrobial and antimycobacterial agents, suggesting that structural analogues of the queried compound could be explored for similar biological activities (R.V.Sidhaye et al., 2011).

Enzymatic and Chemical Transformations

- Studies on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrate advanced synthetic techniques that could be applied in the development of new pharmaceuticals and chemicals (Raymond C. F. Jones et al., 1990).

- The electroreduction of substituents on a pyridine ring in aqueous sulfuric acid provides insights into electrochemical modifications of organic compounds, which could inform the development of new synthetic pathways and chemical sensors (T. Nonaka et al., 1981).

Propriétés

IUPAC Name |

(3S,4R)-1-(2-ethylpyridine-4-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-14-10-13(8-9-21-14)19(23)22-11-16(17(12-22)20(24)25)15-6-4-5-7-18(15)26-2/h4-10,16-17H,3,11-12H2,1-2H3,(H,24,25)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOJNXGQEBSPRN-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)

![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)